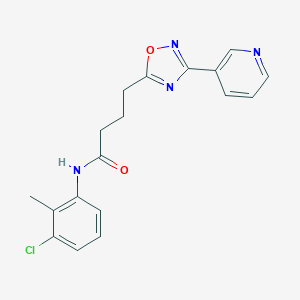![molecular formula C18H13BrN6OS B277178 2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and has been synthesized by several methods.
Mecanismo De Acción
The mechanism of action of BPTA is not fully understood. However, it is believed that BPTA inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer cell growth. BPTA may also activate certain signaling pathways that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPTA has been shown to have several biochemical and physiological effects. In cancer cells, BPTA induces apoptosis and inhibits cell growth. In neurons, BPTA protects against oxidative stress and inflammation. In cardiovascular disease, BPTA reduces the risk of atherosclerosis and hypertension by inhibiting inflammation and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTA has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, BPTA also has limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of BPTA. One direction is to further investigate its potential applications in cancer research, neuroprotection, and cardiovascular disease. Another direction is to study the mechanism of action of BPTA in more detail. Additionally, researchers can explore the potential of BPTA as a drug candidate and develop new analogs of BPTA with improved properties.
Métodos De Síntesis
BPTA can be synthesized by several methods, including the reaction of 4-bromobenzyl bromide with sodium azide followed by the reaction of the resulting compound with 2-aminothiazole and acetic anhydride. Another method involves the reaction of 4-bromobenzyl bromide with sodium azide followed by the reaction of the resulting compound with 2-amino-4-phenylthiazole and acetic anhydride. Both methods result in the formation of BPTA with high yields.
Aplicaciones Científicas De Investigación
BPTA has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, BPTA has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, BPTA has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular disease, BPTA has been shown to reduce the risk of atherosclerosis and hypertension.
Propiedades
Fórmula molecular |
C18H13BrN6OS |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13BrN6OS/c19-14-8-6-13(7-9-14)17-22-23-24-25(17)10-16(26)21-18-20-15(11-27-18)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,26) |
Clave InChI |
SNLYWFILZLZNBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)